molecular formula C10H10N4O2S B2365310 Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate CAS No. 97143-36-7

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate

Cat. No.: B2365310
CAS No.: 97143-36-7
M. Wt: 250.28
InChI Key: VQJGYZMDSOQVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate has several applications in scientific research:

Future Directions

Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, are an adaptable heterocycle present in several drugs used in cancer therapy . They show notable pharmacological actions, making them significant potential compounds in the chemical world . This suggests that there is a promising future for the development and application of this compound in various fields, especially in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity, suggesting that it could act as an antagonist against this enzyme .

Cellular Effects

Related 2-aminothiazoles have shown significant antibacterial and antifungal potential . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with pyrimidin-2-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate
  • Ethyl 2-(benzylamino)thiazole-4-carboxylate
  • Ethyl 2-(4-chlorophenylamino)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is unique due to the presence of the pyrimidine moiety, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGYZMDSOQVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.